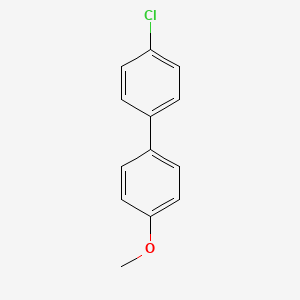

4-Chloro-4'-methoxybiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(4-methoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVSUQVVUYQOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346497 | |

| Record name | 4-Chloro-4'-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58970-19-7 | |

| Record name | 4-Chloro-4'-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 4-Chloro-4'-methoxybiphenyl

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chloro-4'-methoxybiphenyl

Introduction: Contextualizing this compound

This compound is a substituted biaryl compound. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, prized for its rigid, planar geometry which allows it to serve as a key pharmacophore or a fundamental unit in liquid crystals and polymers[1]. The specific substitutions on this molecule—a chloro group and a methoxy group—impart distinct electronic and steric properties that make it a valuable intermediate and building block. For instance, it is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of larger, functionally complex molecules like PROTACs (Proteolysis Targeting Chimeras)[2]. This guide provides a comprehensive overview of its known properties, synthesis, and characterization from a field-proven perspective, emphasizing the causality behind the methodologies.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is an aromatic compound composed of two phenyl rings linked by a single bond. One ring is substituted with a chlorine atom at the 4-position, and the other with a methoxy group at the 4'-position.

Caption: Molecular structure of this compound.

| Identifier | Value | Source |

| CAS Number | 58970-19-7 | [2][3][4] |

| Molecular Formula | C₁₃H₁₁ClO | [2][3][5] |

| Molecular Weight | 218.68 g/mol | [2][5][6] |

| Canonical SMILES | COC1=CC=C(C=C1)C1=CC=C(C=C1)Cl | [6] |

| InChIKey | PUVSUQVVUYQOBK-UHFFFAOYSA-N | [3][6] |

Physical Properties

The physical properties of a compound are critical for determining its handling, storage, and application conditions. While specific experimental data for this compound is not widely published, we can infer its properties from its structure and data from closely related analogs.

| Property | Value | Notes & References |

| Physical Form | Solid. Likely a white to off-white powder or crystalline solid. | Based on analogs like 4-Methoxybiphenyl[7]. |

| Melting Point | Data not readily available in cited literature. | The parent compound, 4-Methoxybiphenyl, has a melting point of 86-90 °C[7]. The addition of a chloro group would be expected to alter this value. |

| Boiling Point | Data not readily available. | The related 4-Methoxybiphenyl has a boiling point of 157 °C at 10 mmHg. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Toluene, Ethyl Acetate) and insoluble in water. | Inferred from its nonpolar, aromatic structure. |

| Storage | Store at room temperature in a dry, well-ventilated place. | [2][3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure and purity of a synthesized compound. Below are the expected spectroscopic signatures for this compound based on its structure and data from similar compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons and the methoxy group.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm, integrating to 3H.

-

Aromatic Protons: The two phenyl rings will exhibit patterns characteristic of 1,4-disubstitution. This typically results in two sets of doublets (an AA'BB' system). The protons on the methoxy-substituted ring are expected around δ 6.9-7.1 ppm and δ 7.4-7.6 ppm. The protons on the chloro-substituted ring will likely appear at slightly different shifts, generally in the δ 7.3-7.6 ppm range.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides a map of the carbon skeleton.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

-

Aromatic Carbons: A total of 10 signals are expected in the aromatic region (δ 110-160 ppm) due to symmetry. Key signals include the carbon attached to the methoxy group (C-O) around δ 159-160 ppm, the carbon attached to the chlorine (C-Cl) around δ 132-134 ppm, and the two carbons forming the biphenyl bond (C-C) around δ 130-140 ppm.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and isotopic distribution.

-

Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern will be observed: a peak for the molecule with ³⁵Cl (M⁺) and a peak for the molecule with ³⁷Cl (M+2) in an approximate 3:1 ratio of intensity. The exact mass would be 218.0498 g/mol [6].

-

Chemical Synthesis: The Suzuki-Miyaura Cross-Coupling

The most robust and widely adopted method for constructing the C-C bond between the two aryl rings in this compound is the Suzuki-Miyaura cross-coupling reaction[1]. This palladium-catalyzed reaction is favored for its high yields, mild conditions, and exceptional tolerance of various functional groups[1].

The core of the reaction involves coupling an aryl boronic acid (or ester) with an aryl halide. For this target molecule, two primary routes are viable:

-

Route A: 4-Chlorophenylboronic acid + 4-Bromoanisole

-

Route B: 4-Methoxyphenylboronic acid + 1-Bromo-4-chlorobenzene

Both routes are chemically sound. The choice often depends on the commercial availability and cost of the starting materials. Below is a diagram and generalized protocol for this key transformation.

Caption: Generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization.

Reagents & Equipment:

-

4-Chlorophenylboronic acid (1.2 equivalents)

-

4-Bromoanisole (1.0 equivalent)

-

Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)

-

Tricyclohexylphosphine [PCy₃] or other suitable phosphine ligand (2-6 mol%)

-

Potassium Carbonate [K₂CO₃] (2.0 equivalents), finely powdered

-

Toluene and Water (e.g., 4:1 v/v)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (evacuated and backfilled with Argon or Nitrogen three times). This is a critical step to exclude oxygen, which can poison the palladium catalyst.

-

Charging Reagents: To the flask, add 4-bromoanisole, 4-chlorophenylboronic acid, potassium carbonate, the palladium catalyst, and the phosphine ligand.

-

Solvent Addition & Degassing: Add the degassed solvent mixture (Toluene/Water). To ensure the removal of dissolved oxygen, the reaction mixture must be thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored periodically (e.g., every hour) by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (4-bromoanisole) is consumed. Reaction times typically range from 1 to 12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water. Transfer to a separatory funnel.

-

Separate the organic layer. Wash it sequentially with water and then brine to remove the base and other inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude solid is then purified by flash column chromatography on silica gel using a nonpolar eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

-

Validation: The identity and purity of the final product must be confirmed by the spectroscopic methods outlined in Section 3 (¹H NMR, ¹³C NMR, MS).

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves[3].

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[3]. Prevent dust formation during transfer.

-

Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents[3].

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.

References

An In-depth Technical Guide to the Solubility of 4-Chloro-4'-methoxybiphenyl in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility of 4-chloro-4'-methoxybiphenyl, a compound of interest in synthetic chemistry and materials science. Recognizing the limited availability of specific quantitative solubility data in public literature, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine and interpret the solubility of this compound in a variety of common laboratory solvents. By understanding the interplay between the molecular structure of this compound and solvent properties, researchers can effectively select appropriate solvent systems for synthesis, purification, and formulation.

Introduction to this compound and the Principles of Solubility

This compound is a biphenyl derivative characterized by the presence of a chlorine atom and a methoxy group on opposing phenyl rings. Its molecular formula is C₁₃H₁₁ClO and it has a molecular weight of approximately 218.68 g/mol [1]. The fundamental principle governing solubility is "like dissolves like," which implies that a solute will have higher solubility in a solvent with similar polarity. The structure of this compound, possessing both nonpolar (biphenyl backbone) and polar (chloro and methoxy functional groups) characteristics, suggests a nuanced solubility profile across different solvent classes.

The biphenyl core imparts a significant degree of nonpolar character, favoring solubility in nonpolar organic solvents[2][3]. Biphenyl itself is known to be soluble in solvents like benzene, toluene, and hexane, while being insoluble in water[2][3]. The introduction of a chlorine atom and a methoxy group modifies this behavior. The methoxy group can act as a hydrogen bond acceptor, potentially increasing solubility in polar protic solvents, while the chloro group adds to the molecule's polarity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting and understanding its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁ClO | --INVALID-LINK--[4] |

| Molecular Weight | 218.68 g/mol | --INVALID-LINK--[1][4] |

| Appearance | Information not available | |

| Melting Point | Information not available | |

| Boiling Point | Information not available | |

| LogP (Predicted) | 4.8 | --INVALID-LINK--[4] |

The predicted LogP value of 4.8 suggests that this compound is a lipophilic compound and is expected to have low aqueous solubility.

Experimental Determination of Solubility

Given the absence of a comprehensive public dataset for the solubility of this compound, experimental determination is paramount. The following section provides detailed protocols for two widely accepted methods for determining the equilibrium solubility of a solid compound in a liquid solvent.

Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a robust and widely used technique to determine the thermodynamic equilibrium solubility of a compound.[5][6][7] It involves saturating a solvent with the solute and then quantifying the dissolved concentration.

Experimental Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different laboratory solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration can be influenced by factors such as the dissolution rate and the agitation method.[8]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute.[5][9]

-

Quantification: Analyze the clear, saturated filtrate to determine the concentration of dissolved this compound. A suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, should be used. A calibration curve generated from standard solutions of the compound in the same solvent is necessary for accurate quantification.

-

Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Caption: Workflow for the Shake-Flask Method.

Solubility Determination by the Solvent Addition Method

The solvent addition method, also known as the clear point method, is a faster alternative for determining solubility.[10][11][12] It involves adding a solvent to a known amount of solute until complete dissolution is observed.

Experimental Protocol:

-

Preparation: Place a precisely weighed amount of this compound into a thermostated vessel equipped with a stirrer and a means to observe the sample (e.g., a clear glass vial).

-

Solvent Addition: Gradually add the solvent of interest at a constant, slow rate while continuously stirring the mixture.

-

Clear Point Determination: The point at which the last solid particle dissolves is the "clear point." The total volume of solvent added at this point is recorded.

-

Calculation: The solubility is calculated from the known mass of the solute and the volume of the solvent required for complete dissolution.

-

Validation: It is advisable to compare the results obtained from this method with those from the equilibrium shake-flask method to ensure accuracy, as the addition rate can influence the measured solubility.[11]

Caption: Workflow for the Solvent Addition Method.

Expected Solubility Profile and Interpretation

Based on the structure of this compound and the principles of solubility, the following trends can be anticipated:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the large, nonpolar biphenyl backbone, good solubility is expected in these solvents. Van der Waals forces will be the primary intermolecular interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Moderate to good solubility is likely in these solvents. The dipole moments of both the solute and the solvent will lead to favorable dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected. The methoxy group can act as a hydrogen bond acceptor, allowing for hydrogen bonding with the solvent molecules. However, the large nonpolar portion of the molecule may limit extensive solubility.

-

Water: Very low solubility is anticipated due to the compound's high lipophilicity (predicted LogP of 4.8) and the energy cost of disrupting the strong hydrogen bonding network of water.

The following diagram illustrates the relationship between solvent polarity and the expected solubility of this compound.

Caption: Expected Solubility Trend vs. Solvent Polarity.

Conclusion

References

- 1. calpaclab.com [calpaclab.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Biphenyl - Wikipedia [en.wikipedia.org]

- 4. This compound | C13H11ClO | CID 612791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

Spectroscopic Characterization of 4-Chloro-4'-methoxybiphenyl: A Technical Guide

Introduction

4-Chloro-4'-methoxybiphenyl is a substituted biphenyl derivative with significant applications in organic synthesis, materials science, and as a building block in the development of pharmacologically active molecules. The biphenyl scaffold is a common structural motif in many natural products and synthetic compounds, and understanding the influence of substituents on its electronic and conformational properties is crucial for designing novel materials and therapeutics. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present expected data based on analogous compounds and established principles, and provide detailed experimental protocols for acquiring high-quality spectroscopic data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the this compound molecule.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Framework: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups, like chlorine, deshield nearby protons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups, such as the methoxy group, shield adjacent protons, causing an upfield shift. The coupling between neighboring protons (spin-spin splitting) results in multiplets, and the coupling constant (J) provides information about the dihedral angle between them.

Expected ¹H NMR Spectrum of this compound:

The ¹H NMR spectrum of this compound is expected to exhibit a set of distinct signals corresponding to the aromatic protons on the two phenyl rings and the protons of the methoxy group.

-

Methoxy Protons: A sharp singlet peak is anticipated for the three equivalent protons of the methoxy group (-OCH₃), typically appearing in the upfield region of the aromatic spectrum, around δ 3.8-3.9 ppm .

-

Aromatic Protons: The eight aromatic protons will give rise to a more complex pattern in the downfield region (typically δ 6.9-7.6 ppm ). Due to the substitution pattern, we expect two sets of AA'BB' systems, which often appear as two distinct doublets for each ring.

-

Methoxy-substituted ring: The protons ortho to the electron-donating methoxy group (H-3' and H-5') are expected to be shielded and appear at a relatively upfield chemical shift, likely as a doublet. The protons meta to the methoxy group (H-2' and H-6') will be slightly less shielded and also appear as a doublet.

-

Chloro-substituted ring: The protons ortho to the electron-withdrawing chlorine atom (H-3 and H-5) will be deshielded and resonate at a downfield chemical shift, appearing as a doublet. The protons meta to the chlorine atom (H-2 and H-6) will be less affected and appear as another doublet.

-

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | ~7.4-7.5 | Doublet | ~8.5 |

| H-3, H-5 | ~7.3-7.4 | Doublet | ~8.5 |

| H-2', H-6' | ~7.5-7.6 | Doublet | ~8.8 |

| H-3', H-5' | ~6.9-7.0 | Doublet | ~8.8 |

| -OCH₃ | ~3.85 | Singlet | - |

Note: These are predicted values based on data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Framework: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it. Carbons attached to electronegative atoms like oxygen and chlorine will be deshielded and appear at a downfield chemical shift. Quaternary carbons (carbons not attached to any hydrogens) typically show weaker signals.

Expected ¹³C NMR Spectrum of this compound:

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 10 distinct signals, as the molecule has a plane of symmetry.[1]

-

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) is expected to appear in the upfield region, around δ 55-56 ppm .

-

Aromatic Carbons: The twelve aromatic carbons will give rise to signals in the downfield region (typically δ 114-160 ppm ).

-

The carbon attached to the methoxy group (C-4') will be significantly shielded and is expected around δ 159-160 ppm .

-

The carbon attached to the chlorine atom (C-4) will also be deshielded, with an expected chemical shift around δ 133-134 ppm .

-

The ipso-carbons (C-1 and C-1') will have distinct chemical shifts.

-

The remaining CH carbons of the aromatic rings will appear in the region of δ 114-130 ppm .

-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~138-139 |

| C-2, C-6 | ~128-129 |

| C-3, C-5 | ~129-130 |

| C-4 | ~133-134 |

| C-1' | ~132-133 |

| C-2', C-6' | ~128-129 |

| C-3', C-5' | ~114-115 |

| C-4' | ~159-160 |

| -OCH₃ | ~55-56 |

Note: These are predicted values. Precise assignments would require 2D NMR experiments like HSQC and HMBC.

C. Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Number of scans: 8-16

-

Relaxation delay: 1-2 seconds

-

Acquisition time: 2-4 seconds

-

-

¹³C NMR:

-

Number of scans: 128-1024 (or more, depending on sample concentration)

-

Relaxation delay: 2-5 seconds

-

Acquisition time: 1-2 seconds

-

Proton decoupling should be applied to obtain a spectrum with single lines for each carbon.

-

Caption: Workflow for NMR analysis of this compound.

II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers), making IR spectroscopy an excellent tool for identifying the presence of these groups.

Expected IR Spectrum of this compound:

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C-O, and C-Cl bonds.

-

C-H Stretching:

-

Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ).

-

The C-H stretching of the methoxy group will appear as a medium to strong band in the region of 2850-2960 cm⁻¹ .

-

-

C=C Stretching: Aromatic C=C stretching vibrations will give rise to several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: The C-O stretching of the aryl ether is expected to produce a strong, characteristic band around 1240-1260 cm⁻¹ (asymmetric stretch) and a weaker one around 1020-1040 cm⁻¹ (symmetric stretch).

-

C-Cl Stretching: The C-Cl stretching vibration is expected to appear as a medium to strong band in the fingerprint region, typically around 1000-1100 cm⁻¹ .

-

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted benzene rings are highly characteristic of the substitution pattern. For a 1,4-disubstituted ring, a strong band is expected in the region of 810-840 cm⁻¹ .

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3030 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2960-2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600, 1580, 1500, 1450 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1260-1240 | Strong |

| Symmetric C-O-C Stretch | 1040-1020 | Medium |

| C-Cl Stretch | 1100-1000 | Medium-Strong |

| p-Disubstituted C-H Out-of-Plane Bend | 840-810 | Strong |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet technique is a common method for acquiring high-quality IR spectra of solid samples.[2][3][4]

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, finely powdered KBr using an agate mortar and pestle. The mixture should be homogenous.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet press die.

-

Apply high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be collected first.

-

Caption: Workflow for IR analysis using the KBr pellet method.

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Theoretical Framework: Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.[5]

Expected Mass Spectrum of this compound:

The mass spectrum of this compound (C₁₃H₁₁ClO) will provide its molecular weight and clues to its structure through fragmentation.

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is 218.68 g/mol . Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, we expect to see a peak at m/z 218 (for the molecule containing ³⁵Cl) and a smaller peak at m/z 220 (for the molecule containing ³⁷Cl) with an intensity ratio of approximately 3:1.[6] This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

-

Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to occur through several pathways:

-

Loss of a methyl radical (-CH₃): A significant fragment ion is expected at m/z 203 (M⁺ - 15), corresponding to the loss of the methyl group from the methoxy moiety. This fragment will also exhibit the 3:1 isotopic pattern for chlorine.

-

Loss of a methoxy radical (-OCH₃): Another possible fragmentation is the loss of the entire methoxy group, leading to a fragment at m/z 187 (M⁺ - 31).

-

Loss of a chlorine atom (-Cl): Cleavage of the C-Cl bond would result in a fragment at m/z 183 (M⁺ - 35).

-

Loss of CO: The fragment at m/z 203 may further lose a molecule of carbon monoxide to give a fragment at m/z 175 .

-

Biphenyl C-C bond cleavage: While less common for the molecular ion, fragmentation of the biphenyl linkage can occur in subsequent fragmentation steps.

-

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 218, 220 | [M]⁺ (Molecular ion) |

| 203, 205 | [M - CH₃]⁺ |

| 187 | [M - OCH₃]⁺ |

| 183 | [M - Cl]⁺ |

| 175, 177 | [M - CH₃ - CO]⁺ |

| 152 | [C₁₂H₈]⁺ (Biphenylene radical cation) |

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds.[7][8]

-

Sample Preparation:

-

Instrumental Parameters:

-

Gas Chromatograph (GC):

-

Injector temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven temperature program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from m/z 40 to 400.

-

Ion source temperature: 230 °C

-

Quadrupole temperature: 150 °C

-

-

Caption: Workflow for GC-MS analysis of this compound.

IV. Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a complete picture of its molecular structure. ¹H and ¹³C NMR spectroscopy confirm the connectivity of the atoms and the electronic environment of the protons and carbons. IR spectroscopy identifies the key functional groups present in the molecule. Mass spectrometry confirms the molecular weight and provides valuable information about its fragmentation, further corroborating the proposed structure. The protocols and expected data presented in this guide serve as a valuable resource for researchers and scientists working with this compound, ensuring accurate characterization and facilitating its use in various scientific endeavors.

V. References

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from --INVALID-LINK--

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from --INVALID-LINK--

-

Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved from --INVALID-LINK--

-

LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy. Retrieved from --INVALID-LINK--

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from --INVALID-LINK--

-

University of Arizona. (n.d.). Gas Chromatography Mass Spectrometry. Retrieved from --INVALID-LINK--

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from --INVALID-LINK--

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from --INVALID-LINK--

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from --INVALID-LINK--

-

ResearchGate. (2016). Why we use KBr in FTIR?. Retrieved from --INVALID-LINK--

-

BenchChem. (n.d.). A Comparative Guide to the FT-IR Spectra of Chloro-Substituted Acetanilides. Retrieved from --INVALID-LINK--

References

- 1. spectrabase.com [spectrabase.com]

- 2. shimadzu.com [shimadzu.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. whitman.edu [whitman.edu]

- 7. Sample preparation GC-MS [scioninstruments.com]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

An In-depth Technical Guide to 4-Chloro-4'-methoxybiphenyl: From Historical Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-4'-methoxybiphenyl, a halogenated aromatic compound with significance in organic synthesis and potential applications in medicinal chemistry and materials science. This document traces the historical context of its probable first synthesis through classical biaryl coupling reactions and progresses to detail modern, high-yield synthetic methodologies. It offers an in-depth analysis of the chemical and physical properties of the compound, supported by spectroscopic data. Furthermore, this guide presents detailed experimental protocols for both historical and contemporary synthetic routes, equipping researchers with the practical knowledge for its preparation and use. The potential biological activities and environmental considerations related to chlorinated biphenyls are also discussed, providing a well-rounded perspective for its application in research and development.

Introduction and Chemical Identity

This compound is a biphenyl derivative characterized by a chlorine atom and a methoxy group substituted on the two phenyl rings at the para positions. Its structure lends it to a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁ClO | --INVALID-LINK-- |

| Molecular Weight | 218.68 g/mol | --INVALID-LINK-- |

| CAS Number | 58970-19-7 | --INVALID-LINK-- |

| Appearance | White to off-white powder, crystals, or chunks | --INVALID-LINK-- |

| Melting Point | 86-90 °C | --INVALID-LINK-- |

| Boiling Point | 157 °C at 10 mmHg | --INVALID-LINK-- |

| Solubility | Insoluble in water; soluble in ether and ethanol | --INVALID-LINK-- |

Historical Perspective on the Synthesis of Biphenyls

While the exact first synthesis of this compound is not definitively documented in readily available literature, its discovery would have been a product of the broader advancements in synthetic organic chemistry in the late 19th and early 20th centuries. The development of reactions capable of forming carbon-carbon bonds between aryl groups was a pivotal moment in the history of chemistry. Two such classical methods, the Ullmann reaction and the Gomberg-Bachmann reaction, represent the most probable routes for the initial preparation of unsymmetrical biphenyls like this compound.

The Ullmann Reaction: A Copper-Mediated Revolution

Discovered by Fritz Ullmann and his student Jean Bielecki in 1901, the Ullmann reaction was a groundbreaking method for the synthesis of biaryls by coupling two aryl halides in the presence of copper. This reaction was one of the first to demonstrate the utility of a transition metal in catalyzing the formation of an aryl-aryl bond. The traditional Ullmann reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper, and often resulted in modest yields, particularly for unsymmetrical biphenyls.

A plausible historical synthesis of this compound via an Ullmann-type reaction would involve the coupling of a 4-chlorophenyl halide with a 4-methoxyphenyl halide in the presence of copper.

Caption: Plausible Ullmann reaction for this compound.

The Gomberg-Bachmann Reaction: A Diazonium Salt Approach

Another significant early method for biaryl synthesis is the Gomberg-Bachmann reaction, developed by Moses Gomberg and Werner Emmanuel Bachmann in 1924.[1] This reaction involves the base-induced coupling of an aryl diazonium salt with another aromatic compound.[1] While versatile, the original procedure was often plagued by low yields due to the numerous side reactions of diazonium salts.[1]

The synthesis of this compound via this route would likely involve the diazotization of 4-chloroaniline and its subsequent reaction with anisole (methoxybenzene).

Caption: Gomberg-Bachmann reaction pathway for this compound.

Modern Synthetic Methodologies: The Advent of Palladium Catalysis

The landscape of biaryl synthesis was revolutionized by the development of palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling has emerged as a particularly powerful and versatile tool for the construction of C-C bonds, including the synthesis of unsymmetrical biphenyls like this compound.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This method offers several advantages over classical methods, including milder reaction conditions, higher yields, and greater functional group tolerance.

The synthesis of this compound via the Suzuki-Miyaura reaction can be achieved by coupling either 4-chlorophenylboronic acid with 4-bromoanisole or 4-methoxyphenylboronic acid with 1-bromo-4-chlorobenzene.

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound, reflecting both a plausible historical approach and a modern, efficient method.

Plausible Historical Synthesis: Ullmann-Type Reaction (Hypothetical Procedure)

This protocol is a representative example based on the conditions typically employed for classical Ullmann reactions.

Materials:

-

4-Iodoanisole

-

1-Bromo-4-chlorobenzene

-

Copper powder, activated

-

Sand

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add activated copper powder and sand.

-

Heat the flask under a stream of nitrogen to ensure all components are dry.

-

Allow the flask to cool to room temperature and then add 4-iodoanisole, 1-bromo-4-chlorobenzene, and anhydrous DMF.

-

Heat the reaction mixture to reflux with vigorous stirring under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction (typically several hours to days), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the copper and sand. Wash the filter cake with DMF.

-

Combine the filtrate and washings and remove the DMF under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Causality: The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl halides to the copper surface. The use of an excess of one of the aryl halides can sometimes favor the formation of the unsymmetrical product, though a mixture of homo- and cross-coupled products is common.

Modern Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura coupling for the synthesis of this compound.

Materials:

-

4-Chlorophenylboronic acid

-

4-Bromoanisole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a round-bottom flask, add 4-chlorophenylboronic acid, 4-bromoanisole, and potassium carbonate.

-

Add a solvent mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0), to the reaction mixture.

-

Heat the mixture to reflux under a nitrogen atmosphere with stirring. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. The choice of solvent and ligand can significantly influence the reaction efficiency.

Spectroscopic Data

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 139.5 |

| C2, C6 | 128.5 |

| C3, C5 | 128.9 |

| C4 | 132.8 |

| C1' | 132.1 |

| C2', C6' | 128.0 |

| C3', C5' | 114.2 |

| C4' | 159.2 |

| OCH₃ | 55.3 |

Note: These are predicted values and may differ from experimental data. Researchers should obtain and interpret their own analytical data for confirmation.

Biological and Environmental Considerations

The biological activity of this compound is not extensively studied as a standalone compound. However, as a member of the chlorinated biphenyl family, it is important to consider the potential for biological activity and environmental impact.

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that were widely used in industrial applications before being banned in many countries due to their environmental persistence and adverse health effects.[2] PCBs can bioaccumulate in the food chain and have been linked to a range of health issues, including cancer and reproductive and developmental problems.[2][3]

While this compound is a single congener and may not exhibit the same level of toxicity as complex PCB mixtures, its chlorinated biphenyl structure warrants careful handling and disposal. Researchers working with this compound should adhere to all appropriate safety protocols to minimize exposure and prevent environmental release.

Some biphenyl derivatives have been investigated for their potential as cytotoxic agents against cancer cell lines.[4] The structural motif of this compound could serve as a scaffold for the development of new therapeutic agents, but this would require extensive biological evaluation.

Conclusion

This compound is a compound with a rich, albeit not explicitly documented, history rooted in the foundational discoveries of biaryl synthesis. From the harsh conditions of the Ullmann and Gomberg-Bachmann reactions to the elegant efficiency of the Suzuki-Miyaura coupling, the methods for its preparation have evolved significantly. This guide has provided a comprehensive overview of its synthesis, properties, and potential considerations for its use. As a versatile building block, this compound will likely continue to be a valuable tool for researchers in the development of new materials and pharmaceuticals. It is imperative, however, that its use is accompanied by a thorough understanding of its potential environmental and health impacts.

References

Whitepaper: The Biphenyl Scaffold: A Privileged Motif Driving Innovation in Drug Discovery and Material Science

An in-depth technical guide by a Senior Application Scientist

Abstract: The biphenyl moiety, a deceptively simple structural unit composed of two connected phenyl rings, represents a cornerstone in modern chemical and materials research. Its unique stereochemical properties, including the potential for atropisomerism, and its ability to be readily functionalized, have established it as a "privileged scaffold." This guide provides an in-depth exploration of the diverse and impactful research applications of substituted biphenyls. We will delve into the mechanistic underpinnings of their success in areas ranging from cardiovascular medicine to asymmetric catalysis and advanced optical materials. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of this versatile chemical entity.

The Strategic Importance of the Biphenyl Core

The biphenyl scaffold's utility stems from a confluence of advantageous properties. The rotational restriction around the aryl-aryl single bond, particularly when bulky ortho substituents are present, gives rise to stable, separable atropisomers—non-superimposable mirror images that do not arise from a traditional stereocenter. This phenomenon is a cornerstone of asymmetric catalysis.

Furthermore, the biphenyl unit serves as a rigid, tunable spacer. It allows for the precise three-dimensional positioning of functional groups, enabling optimized interactions with biological targets like enzymes and receptors. This principle is powerfully demonstrated in the design of angiotensin II receptor blockers. The ability to systematically modify the substitution patterns on either phenyl ring provides a powerful handle for fine-tuning electronic, steric, and pharmacokinetic properties.

The primary method for the construction of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology offers a robust and versatile pathway to connect two aryl fragments with high efficiency and functional group tolerance.

Logical Workflow: From Concept to Application

The journey from a conceptual biphenyl-based molecule to a functional application follows a well-defined, iterative process. This workflow emphasizes rational design, precise synthesis, and rigorous evaluation.

Caption: Iterative workflow for the development of novel substituted biphenyls.

Application I: Cardiovascular Drug Discovery - The "Sartan" Class

One of the most significant successes of the substituted biphenyl scaffold in medicine is the development of the "sartan" class of drugs, which are angiotensin II receptor blockers (ARBs) used to treat hypertension. Losartan was the first-in-class orally active, non-peptide AT1 receptor antagonist.

Mechanism of Action: Angiotensin II is a peptide hormone that causes vasoconstriction by binding to the AT1 receptor, leading to an increase in blood pressure. The sartans act as competitive antagonists at this receptor. The biphenyl scaffold is critical for their function; it positions a key acidic group (a tetrazole or carboxylic acid) to mimic the C-terminal carboxylate of angiotensin II, while other substituents on the second ring provide the necessary steric bulk and hydrophobic interactions to ensure high-affinity binding and receptor blockade.

Signaling Pathway Blockade by Sartans

Caption: Mechanism of sartan-based drugs in blocking the AT1 receptor pathway.

Quantitative Structure-Activity Relationship (SAR)

The potency of sartan analogs is highly dependent on the nature and position of substituents. The following table summarizes representative data for Losartan analogs, highlighting the importance of the biphenyl-tetrazole motif.

| Compound | R Group (at biphenyl ortho position) | AT1 Receptor Binding IC50 (nM) |

| Losartan | -CH₂OH | 1.9 |

| Analog 1 | -H | > 10,000 |

| Analog 2 | -COOH (EXP3174) | 1.0 |

| Analog 3 | -CH₃ | 250 |

Data is illustrative and compiled from principles discussed in medicinal chemistry literature.

Experimental Protocol: Suzuki Coupling for a Biphenyl Precursor

This protocol describes a general method for the synthesis of a biphenyl core, a key step in the production of many sartan drugs.

Objective: To synthesize 2-butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]-1H-imidazole-5-carbaldehyde, a key intermediate for some ARBs.

Materials:

-

4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

-

2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.1 eq) in DMF dropwise.

-

Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/EtOAc gradient) to yield the desired biphenyl intermediate.

Application II: Asymmetric Catalysis - Chiral Ligands

In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral molecule. Substituted biphenyls with restricted rotation (atropisomers) have been revolutionary as chiral ligands for metal catalysts. The most famous example is BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), though the principle is rooted in the biphenyl scaffold. These C₂-symmetric ligands create a well-defined chiral environment around the metal center, forcing a reaction to proceed with high enantioselectivity.

Mechanism of Enantioselection: The chiral biphenyl ligand, such as one from the MeO-BIPHEP family, coordinates to a metal center (e.g., Ruthenium). The fixed, twisted geometry of the biphenyl backbone forces the other coordinating groups (e.g., phosphines) into a specific spatial arrangement. When a prochiral substrate binds to this complex, one of the two possible pathways to the product is sterically favored, leading to the preferential formation of one enantiomer.

Illustrative Catalytic Performance

The effectiveness of biphenyl-based ligands is measured by the enantiomeric excess (% ee) of the product.

| Catalyst/Ligand | Substrate | Reaction Type | Enantiomeric Excess (% ee) |

| Ru(OAc)₂/(R)-MeO-BIPHEP | Methyl acetoacetate | Asymmetric Hydrogenation | >99% |

| Rh(COD)₂BF₄/(R)-BINAP | α-Acetamidocinnamate | Asymmetric Hydrogenation | 95% |

| Pd(OAc)₂/(S)-MeO-BIPHEP | 1,3-diphenylallyl acetate | Asymmetric Alkylation | 93% |

Data compiled from various sources on asymmetric catalysis.

Application III: Materials Science - Organic Electronics

The rigid and planarizable nature of the biphenyl core makes it an excellent building block for advanced materials, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, different organic layers are responsible for injecting, transporting, and recombining charge carriers (electrons and holes) to produce light. Substituted biphenyls are often used as electron-transporting or hole-transporting materials. For example, 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) is a widely used host material in phosphorescent OLEDs. The biphenyl core provides good thermal stability and a high triplet energy, which is essential for efficient energy transfer to the phosphorescent dopant.

Liquid Crystals: Biphenyls substituted with flexible alkyl chains were among the first materials discovered to exhibit liquid crystalline phases at room temperature. The rigid biphenyl core provides the necessary structural anisotropy (rod-like shape), while the alkyl chains provide fluidity. This combination allows the molecules to self-assemble into ordered phases that can be manipulated by electric fields, forming the basis of liquid crystal displays (LCDs).

Conclusion and Future Outlook

The substituted biphenyl scaffold is a testament to the power of a well-defined chemical motif. Its influence spans from life-saving pharmaceuticals to the high-resolution displays we use daily. The continued exploration of novel substitution patterns, the development of more efficient synthetic methodologies, and the application of computational chemistry to predict properties will undoubtedly lead to the discovery of new biphenyl-based molecules with unprecedented functions. The future is bright for this privileged core, with potential applications emerging in areas such as targeted protein degradation (PROTACs), solar energy conversion, and advanced sensor technology.

Health and safety information for 4-Chloro-4'-methoxybiphenyl

An In-depth Technical Guide to the Health and Safety of 4-Chloro-4'-methoxybiphenyl

Introduction

This compound is a biphenyl derivative utilized in organic synthesis, potentially as an intermediate or building block in the development of pharmaceuticals and advanced materials.[1] As with any specialized chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the health and safety considerations for this compound, grounded in authoritative safety data and established laboratory best practices.

Chemical and Physical Properties

A foundational element of chemical safety is understanding the substance's physical characteristics, which dictate its behavior under various laboratory conditions.

| Property | Value | Source |

| Chemical Name | 4-Chloro-4'-methoxy-1,1'-biphenyl | [2][3] |

| CAS Number | 58970-19-7 | [1] |

| Molecular Formula | C₁₃H₁₁ClO | [1] |

| Molecular Weight | 218.68 g/mol | [3] |

| Physical State | Solid, Crystal - Powder | [4] |

| Color | White to Almost White | [4] |

| Storage Conditions | Room temperature, in a dry, cool, and well-ventilated place | [1][2] |

Hazard Identification and Toxicological Profile

While comprehensive toxicological data for this compound is limited, information on related biphenyl compounds and available Safety Data Sheets (SDS) indicates several potential hazards. It is crucial to handle this compound with care, assuming it may possess hazards similar to other chlorinated aromatic compounds.

GHS Classification Insights: Although a specific, harmonized GHS classification is not consistently available across all sources, related compounds like 4-chlorobiphenyl are noted to be irritating to the skin, eyes, mucous membranes, and upper respiratory tract.[5][6] Furthermore, many polychlorinated biphenyls (PCBs) are very toxic to aquatic life with long-lasting effects.[6] Therefore, caution is warranted.

Primary Routes of Exposure:

-

Inhalation: Inhaling fine dust or aerosols can cause respiratory tract irritation.[5]

-

Skin Contact: May cause skin irritation upon direct contact.

-

Eye Contact: Direct contact with the solid or dust can cause serious eye irritation.

-

Ingestion: Accidental ingestion may be harmful.

Metabolism and Toxicity Analogy: The metabolism of the related compound, biphenyl, involves absorption through the gastrointestinal tract followed by rapid metabolism into hydroxylated derivatives. Large doses in animal studies have shown a range of adverse effects, including respiratory distress, muscular weakness, and damage to internal organs. While this data is not for this compound itself, it underscores the need for stringent exposure control.

The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management in a laboratory setting follows the "Hierarchy of Controls," a framework that prioritizes the most effective and reliable safety measures. This approach moves from eliminating the hazard altogether to relying on personal protective equipment as the last line of defense.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, this translates to:

-

Elimination/Substitution: Not typically feasible in a research context where this specific molecule is required.

-

Engineering Controls: The primary method for controlling exposure. Always handle this compound within a certified chemical fume hood to prevent inhalation of dust. Ensure eyewash stations and safety showers are readily accessible.[7]

-

Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling. All personnel must be trained on the specific hazards and handling procedures. Work areas should be clearly demarcated.

-

Personal Protective Equipment (PPE): Essential as the final barrier. The specific PPE requirements are detailed in the following section.

Protocol for Safe Handling and Use

Adherence to a detailed handling protocol is non-negotiable for mitigating risk.

4.1. Required Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical splash goggles or safety glasses that meet the ANSI Z87.1 standard.

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Long pants and closed-toe, closed-heel shoes are mandatory to cover all skin.[8]

-

Hand Protection: Wear chemical-resistant gloves (e.g., disposable nitrile gloves) for short-term protection. Gloves should be inspected before use and changed immediately upon any sign of contamination. Always consult the glove manufacturer's resistance guide for specific chemical compatibility.

-

Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator may be required. Use of a respirator necessitates a formal respiratory protection program, including medical evaluation and fit testing.

4.2. Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Verify that an appropriate chemical spill kit is available.

-

Weighing and Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., weigh paper or a plastic-backed absorbent pad) inside the fume hood to contain any minor spills.

-

Handling: Use non-sparking tools.[2] Avoid any actions that could generate dust, such as vigorous scraping or shaking. If dust or aerosols are generated, ensure local exhaust ventilation is adequate.[4]

-

Storage: Keep the container tightly closed when not in use.[4] Store in a cool, dry, and dark place away from incompatible materials like strong oxidizing agents.[4]

-

Post-Handling: After handling, decontaminate the work surface. Wash hands and any exposed skin thoroughly with soap and water.[7] Contaminated clothing should be removed and laundered separately before reuse.

Emergency Procedures

Preparedness is key to managing unexpected events like spills or exposures.

5.1. First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. Keep them at rest in a position comfortable for breathing. If the person feels unwell or experiences respiratory symptoms, seek immediate medical attention.[4][6]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap.[4] If skin irritation occurs, seek medical advice.[4]

-

Eye Contact: Rinse cautiously with water for several minutes.[4] If contact lenses are present, remove them if it is easy to do so and continue rinsing for at least 15 minutes, keeping eyelids open.[7] If eye irritation persists, get medical attention.[4]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting.[9] Seek medical advice if you feel unwell.[4]

5.2. Spill Response Protocol

For a small spill in a fume hood:

-

Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

-

Protect: Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.

-

Contain: Prevent the spread of the solid material. Avoid generating dust.

-

Clean-Up: Dampen the spilled solid with 60-70% ethanol to prevent dust from becoming airborne.[5] Carefully sweep or scoop the dampened material into a suitable, airtight container for hazardous waste.[4][5]

-

Decontaminate: Use an absorbent paper dampened with 60-70% ethanol to wipe the spill area, followed by a thorough wash with soap and water.[5]

-

Dispose: Place all contaminated materials (gloves, wipes, etc.) into a sealed, labeled hazardous waste container for proper disposal according to institutional and local regulations.[4]

Caption: Step-by-step workflow for responding to a chemical spill.

Fire-Fighting and Disposal

-

Fire-Fighting: In case of fire, use dry chemical, foam, water spray, or carbon dioxide extinguishers.[4] Firefighters should wear full personal protective equipment, including self-contained breathing apparatus (SCBA).[4]

-

Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of contents and containers in accordance with all local, regional, and national regulations.[7]

Conclusion

While this compound is a valuable compound for scientific research, it must be handled with the respect and caution afforded to all potentially hazardous chemicals. By understanding its properties, implementing the hierarchy of controls, and adhering strictly to the established protocols for handling and emergency response, researchers can ensure a safe laboratory environment.

References

- 1. calpaclab.com [calpaclab.com]

- 2. echemi.com [echemi.com]

- 3. chemwhat.com [chemwhat.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 4-CHLOROBIPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Stability and Storage of 4-Chloro-4'-methoxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Chloro-4'-methoxybiphenyl, a key intermediate in various synthetic applications. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding against the formation of impurities that could compromise research and development outcomes.

Introduction to this compound: A Profile

This compound is an aromatic compound featuring a biphenyl core structure with a chlorine atom and a methoxy group at the 4 and 4' positions, respectively. Its chemical properties make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials for electronic applications.[1] Understanding its stability profile is paramount for its effective utilization.

Table 1: Physicochemical Properties of this compound [2][3]

| Property | Value |

| Molecular Formula | C₁₃H₁₁ClO |

| Molecular Weight | 218.68 g/mol |

| CAS Number | 58970-19-7 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 86 - 90 °C |

| Boiling Point | 157 °C at 10 mmHg |

| Solubility | Insoluble in water; soluble in ether, ethanol |

Fundamental Principles of Chemical Stability

The stability of a chemical compound refers to its ability to resist chemical change or decomposition. For this compound, as with many organic molecules, degradation can be initiated by several factors, including:

-

Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.

-

Oxidation: Reaction with oxygen or other oxidizing agents.

-

Photolysis: Degradation caused by exposure to light, particularly ultraviolet (UV) radiation.

-

Thermolysis: Decomposition at elevated temperatures.

Understanding these degradation pathways is crucial for establishing appropriate storage and handling procedures.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, the following storage and handling conditions are recommended:

-

Temperature: While many suppliers suggest room temperature storage, for long-term stability and to minimize the risk of thermal degradation, it is best practice to store the compound in a cool and dark place .[3]

-

Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

-

Light: Protect from light to prevent photochemical degradation. Use amber glass vials or store in a light-proof container.

-

Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[4][5]

The following diagram illustrates the key considerations for the proper storage of this compound.

Caption: Key factors for the stable storage of this compound.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, based on the chemical structure and literature on related compounds, the following degradation pathways can be anticipated:

-

Photodegradation: Exposure to UV light can lead to the reductive dechlorination of the biphenyl ring, forming 4-methoxybiphenyl and other related compounds.[2][6] Hydroxylated species may also form, particularly in the presence of hydroxyl-rich solvents.[2]

-

Hydrolysis: Under acidic or basic conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group, yielding 4-chloro-4'-hydroxybiphenyl. The C-Cl bond is generally stable to hydrolysis under typical conditions but can be cleaved under more forcing conditions.[2][7]

-

Oxidative Degradation: The methoxy group can be susceptible to oxidation, potentially leading to the formation of a formyl group or cleavage of the ether bond. The aromatic rings can also be oxidized to form hydroxylated or ring-opened products.[8]

-

Thermal Degradation: At elevated temperatures, decomposition can occur, leading to the formation of various aromatic and non-aromatic compounds. For polychlorinated biphenyls (PCBs), thermal decomposition can generate hazardous byproducts, though the risk is lower for a monochlorinated compound.[9][10]

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is essential.

Forced Degradation (Stress Testing) Protocol

The objective of a forced degradation study is to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[11]

Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the mixture at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize the solution with 1N NaOH before analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Heat the mixture at 60°C for a specified period. Neutralize the solution with 1N HCl before analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a specified period. Also, heat a solution of the compound at the same temperature.

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and white light in a photostability chamber for a specified duration. A dark control should be run in parallel.

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[12][13]

Table 2: Example HPLC Method Parameters for Stability Testing

| Parameter | Recommended Conditions | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of nonpolar to moderately polar compounds. |

| Mobile Phase | Gradient elution with Acetonitrile and Water (or buffer) | Allows for the separation of compounds with a wide range of polarities. |

| Detector | UV at a wavelength of maximum absorbance (e.g., ~260 nm) | Biphenyl systems typically have strong UV absorbance, providing good sensitivity. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 30-40 °C | Helps to ensure reproducible retention times and peak shapes. |

Method Validation:

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The stability of this compound is a critical factor in its successful application in research and development. By adhering to the recommended storage and handling conditions, researchers can minimize degradation and ensure the integrity of the compound. The provided protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a robust framework for experimentally verifying the stability of this important chemical intermediate. A thorough understanding of its stability profile will ultimately lead to more reliable and reproducible scientific outcomes.

References

- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. raypcb.com [raypcb.com]

- 10. Investigation of the thermal decomposition of printed circuit boards (PCBs) via thermogravimetric analysis (TGA) and analytical pyrolysis (Py-GC/MS) [diva-portal.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. ijcrt.org [ijcrt.org]

- 13. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Synthetic Routes of 4-Chloro-4'-methoxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloro-4'-methoxybiphenyl

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, liquid crystals, and agrochemicals. Its biphenyl scaffold, adorned with differential substitution patterns, provides a versatile platform for the development of novel molecules with tailored properties. The presence of the chloro and methoxy groups offers distinct sites for further functionalization, making it a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth review of the principal synthetic routes to this compound, offering a critical analysis of each methodology from both a practical and theoretical standpoint.

Modern Cross-Coupling Strategies: The Cornerstone of Biphenyl Synthesis